(5-Fluoro-3-methylpyridin-2-yl)methanol (5-Fluoro-3-methylpyridin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1360953-18-9
VCID: VC0035612
InChI: InChI=1S/C7H8FNO/c1-5-2-6(8)3-9-7(5)4-10/h2-3,10H,4H2,1H3
SMILES: CC1=CC(=CN=C1CO)F
Molecular Formula: C7H8FNO
Molecular Weight: 141.145

(5-Fluoro-3-methylpyridin-2-yl)methanol

CAS No.: 1360953-18-9

Cat. No.: VC0035612

Molecular Formula: C7H8FNO

Molecular Weight: 141.145

* For research use only. Not for human or veterinary use.

(5-Fluoro-3-methylpyridin-2-yl)methanol - 1360953-18-9

Specification

CAS No. 1360953-18-9
Molecular Formula C7H8FNO
Molecular Weight 141.145
IUPAC Name (5-fluoro-3-methylpyridin-2-yl)methanol
Standard InChI InChI=1S/C7H8FNO/c1-5-2-6(8)3-9-7(5)4-10/h2-3,10H,4H2,1H3
Standard InChI Key DIIQRVUEDFESBX-UHFFFAOYSA-N
SMILES CC1=CC(=CN=C1CO)F

Introduction

(5-Fluoro-3-methylpyridin-2-yl)methanol is a chemical compound characterized by a pyridine ring substituted with fluorine, a methyl group, and a hydroxymethyl group. This compound has gained attention in the fields of medicinal and synthetic chemistry due to its potential utility as an intermediate in the synthesis of biologically active molecules.

Synthesis

The synthesis of (5-Fluoro-3-methylpyridin-2-yl)methanol typically involves the functionalization of pyridine derivatives. A common route includes:

  • Halogenation: Introduction of fluorine at the desired position on the pyridine ring.

  • Methylation: Addition of a methyl group at the 3-position.

  • Hydroxymethylation: Incorporation of a hydroxymethyl group at the 2-position.

These reactions are often catalyzed by metal-based reagents or proceed via nucleophilic substitution mechanisms.

Applications

  • Pharmaceutical Intermediates:

    • This compound serves as a precursor for synthesizing drugs targeting neurological and inflammatory pathways.

    • Its hydroxymethyl group allows for further derivatization, enabling the creation of diverse pharmacophores.

  • Material Science:

    • Used in designing fluorinated materials with improved thermal stability and hydrophobicity.

  • Synthetic Chemistry:

    • Acts as a building block for heterocyclic compounds with potential biological activity.

Analytical Data

TechniqueObservation
NMR SpectroscopyDistinct peaks for CH3, CH2OH, and aromatic protons observed.
Mass SpectrometryMolecular ion peak at m/z = 141 corresponding to C7H8FNO.
IR SpectroscopyBroad absorption band near 3400 cm⁻¹ indicating O-H stretching; sharp peaks around 1600 cm⁻¹ for aromatic C=C bonds.

These analytical techniques confirm the structure and purity of the compound.

Safety and Handling

As with many fluorinated compounds, precautions should be taken:

  • Store in a cool, dry place away from light.

  • Use personal protective equipment (PPE) when handling.

  • Avoid inhalation or ingestion; may cause irritation to respiratory and digestive systems.

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